Cas no 1223455-75-1 (5-Chloro-2-(methylthio)-N-[3-(2-oxo-3-oxazolidinyl)phenyl]-4-pyrimidinecarboxamide)
![5-Chloro-2-(methylthio)-N-[3-(2-oxo-3-oxazolidinyl)phenyl]-4-pyrimidinecarboxamide structure](https://ja.kuujia.com/scimg/cas/1223455-75-1x500.png)
5-Chloro-2-(methylthio)-N-[3-(2-oxo-3-oxazolidinyl)phenyl]-4-pyrimidinecarboxamide 化学的及び物理的性質
名前と識別子
-
- 5-Chloro-2-(methylthio)-N-[3-(2-oxo-3-oxazolidinyl)phenyl]-4-pyrimidinecarboxamide
-
- インチ: 1S/C15H13ClN4O3S/c1-24-14-17-8-11(16)12(19-14)13(21)18-9-3-2-4-10(7-9)20-5-6-23-15(20)22/h2-4,7-8H,5-6H2,1H3,(H,18,21)
- InChIKey: AWBVHJIYVOEHFU-UHFFFAOYSA-N
- ほほえんだ: ClC1=CN=C(N=C1C(NC1=CC=CC(=C1)N1C(=O)OCC1)=O)SC
計算された属性
- せいみつぶんしりょう: 364.0396892g/mol
- どういたいしつりょう: 364.0396892g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 484
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 110Ų
5-Chloro-2-(methylthio)-N-[3-(2-oxo-3-oxazolidinyl)phenyl]-4-pyrimidinecarboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26609374-0.05g |
5-chloro-2-(methylsulfanyl)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyrimidine-4-carboxamide |
1223455-75-1 | 95.0% | 0.05g |
$587.0 | 2025-03-20 | |
Enamine | EN300-26609374-1g |
1223455-75-1 | 90% | 1g |
$699.0 | 2023-09-13 | ||
Enamine | EN300-26609374-2.5g |
5-chloro-2-(methylsulfanyl)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyrimidine-4-carboxamide |
1223455-75-1 | 95.0% | 2.5g |
$1370.0 | 2025-03-20 | |
Enamine | EN300-26609374-1.0g |
5-chloro-2-(methylsulfanyl)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyrimidine-4-carboxamide |
1223455-75-1 | 95.0% | 1.0g |
$699.0 | 2025-03-20 | |
Enamine | EN300-26609374-0.5g |
5-chloro-2-(methylsulfanyl)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyrimidine-4-carboxamide |
1223455-75-1 | 95.0% | 0.5g |
$671.0 | 2025-03-20 | |
Enamine | EN300-26609374-0.25g |
5-chloro-2-(methylsulfanyl)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyrimidine-4-carboxamide |
1223455-75-1 | 95.0% | 0.25g |
$642.0 | 2025-03-20 | |
Enamine | EN300-26609374-5g |
1223455-75-1 | 90% | 5g |
$2028.0 | 2023-09-13 | ||
Enamine | EN300-26609374-10.0g |
5-chloro-2-(methylsulfanyl)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyrimidine-4-carboxamide |
1223455-75-1 | 95.0% | 10.0g |
$3007.0 | 2025-03-20 | |
Enamine | EN300-26609374-0.1g |
5-chloro-2-(methylsulfanyl)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyrimidine-4-carboxamide |
1223455-75-1 | 95.0% | 0.1g |
$615.0 | 2025-03-20 | |
Enamine | EN300-26609374-10g |
1223455-75-1 | 90% | 10g |
$3007.0 | 2023-09-13 |
5-Chloro-2-(methylthio)-N-[3-(2-oxo-3-oxazolidinyl)phenyl]-4-pyrimidinecarboxamide 関連文献
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
7. Book reviews
-
9. Book reviews
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
5-Chloro-2-(methylthio)-N-[3-(2-oxo-3-oxazolidinyl)phenyl]-4-pyrimidinecarboxamideに関する追加情報
Introduction to 5-Chloro-2-(methylthio)-N-[3-(2-oxo-3-oxazolidinyl)phenyl]-4-pyrimidinecarboxamide (CAS No: 1223455-75-1)
The compound 5-Chloro-2-(methylthio)-N-[3-(2-oxo-3-oxazolidinyl)phenyl]-4-pyrimidinecarboxamide, identified by its CAS number 1223455-75-1, represents a significant advancement in the field of medicinal chemistry. This pyrimidine derivative has garnered attention due to its unique structural features and promising biological activities, making it a subject of extensive research in therapeutic applications.
At the core of its molecular structure lies a pyrimidine core, which is a common scaffold in many pharmacologically active agents. The presence of a chloro substituent at the 5-position and a methylthio group at the 2-position introduces specific electronic and steric properties that influence its interactions with biological targets. Additionally, the amide functionality linked to a phenyl ring further enhances its potential as a bioactive molecule.
The N-[3-(2-oxo-3-oxazolidinyl)phenyl] moiety is particularly noteworthy, as it incorporates an oxazolidinone ring. Oxazolidinones are known for their ability to form stable hydrogen bonds, which can be crucial for binding to proteins and enzymes. This structural feature has been exploited in various drug designs to improve binding affinity and selectivity. The combination of these elements suggests that this compound may exhibit potent activity against a range of biological targets.
Recent studies have highlighted the importance of pyrimidine derivatives in drug discovery. Pyrimidines are fundamental components of nucleic acids, and their derivatives often mimic or interfere with natural biomolecules, leading to therapeutic effects. For instance, nucleoside analogs based on pyrimidine structures are widely used in antiviral and anticancer therapies. The compound in question (5-Chloro-2-(methylthio)-N-[3-(2-oxo-3-oxazolidinyl)phenyl]-4-pyrimidinecarboxamide) shares this structural motif and may therefore exhibit similar mechanisms of action.
In terms of biological activity, preliminary studies have indicated that this compound demonstrates promising properties as an inhibitor of certain kinases and other enzymes involved in cellular signaling pathways. Kinases play a critical role in various physiological processes, including cell growth, differentiation, and metabolism. By modulating kinase activity, this compound could potentially address diseases such as cancer, inflammation, and neurological disorders.
The chloro substituent at the 5-position of the pyrimidine ring is known to enhance binding interactions by participating in dipole-dipole interactions and possibly hydrogen bonding. This feature is particularly valuable in drug design, as it can improve both affinity and selectivity. The methylthio group at the 2-position adds another layer of complexity, influencing the compound's solubility and metabolic stability. These structural elements together contribute to the compound's overall pharmacokinetic profile.
One of the most exciting aspects of this compound is its potential for further derivatization. Medicinal chemists often modify such scaffolds to optimize biological activity while minimizing side effects. The presence of multiple functional groups provides numerous opportunities for structural diversification, allowing researchers to fine-tune properties such as potency, selectivity, and pharmacokinetics.
Current research trends in medicinal chemistry emphasize the development of small molecules that can modulate protein-protein interactions (PPIs). Many diseases are caused by aberrant PPIs, making them attractive targets for therapeutic intervention. The compound (5-Chloro-2-(methylthio)-N-[3-(2-oxo-3-oxazolidinyl)phenyl]-4-pyrimidinecarboxamide) has shown potential in this area due to its ability to interact with specific protein targets through its unique structural features.
Another emerging area of interest is the use of computational methods to predict and design bioactive molecules. Advanced computational techniques, such as molecular docking and virtual screening, have become indispensable tools in drug discovery. These methods allow researchers to rapidly evaluate thousands of compounds for their potential binding affinity to target proteins. The structural features of 5-Chloro-2-(methylthio)-N-[3-(2-oxo-3-oxazolidinyl)phenyl]-4-pyrimidinecarboxamide make it an excellent candidate for such computational studies.
In conclusion, 5-Chloro-2-(methylthio)-N-[3-(2-oxo-3-oxazolidinyl)phenyl]-4-pyrimidinecarboxamide (CAS No: 1223455-75-1) represents a promising lead compound with significant therapeutic potential. Its unique structural features and demonstrated biological activities make it an attractive candidate for further investigation in drug discovery efforts aimed at treating various diseases.
1223455-75-1 (5-Chloro-2-(methylthio)-N-[3-(2-oxo-3-oxazolidinyl)phenyl]-4-pyrimidinecarboxamide) 関連製品
- 2308485-22-3((3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanoylpiperidine-3-carboxylic acid)
- 1804071-56-4(3-Bromo-1-(4-chloro-3-(trifluoromethylthio)phenyl)propan-1-one)
- 2177263-58-8((S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride)
- 519055-66-4(2-(propan-2-yl)-1,3-thiazole-5-sulfonamide)
- 39787-83-2(2-methoxy-4-nitrobenzoyl chloride)
- 2108-51-2(Benzenemethanol, a-1-hexynyl-)
- 57569-40-1(Bis(2-(tert-butyl)-6-(3-(tert-butyl)-2-hydroxy-5-methylbenzyl)-4-methylphenyl) Terephthalate)
- 2228630-73-5(tert-butyl N-{3-2-(chlorosulfonyl)ethyl-4-fluorophenyl}carbamate)
- 2008495-43-8(benzyl N-(4-methyl-3-oxopent-4-en-2-yl)carbamate)
- 142702-34-9(H-Met-Pro-OH Hydrochloride)



